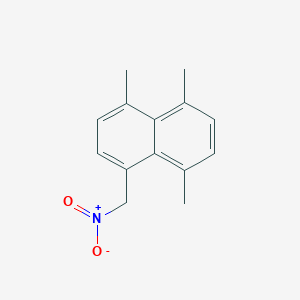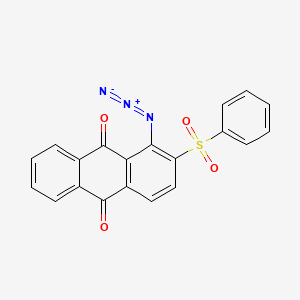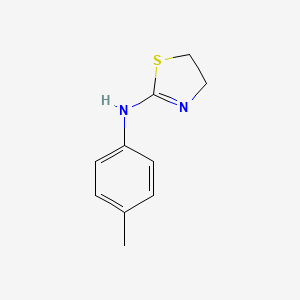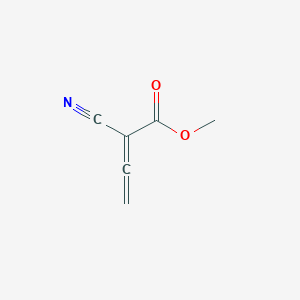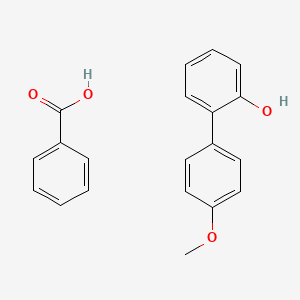
Benzoic acid;2-(4-methoxyphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2-(4-methoxyphenyl)phenol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzoic acid moiety and a phenol group substituted with a methoxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond .
Another method involves the direct hydroxylation of benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. This method can be performed under mild conditions and offers a straightforward route to the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes. The esterification method mentioned above can be scaled up for industrial production, with careful control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;2-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Sulfuric acid, palladium on carbon
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
Benzoic acid;2-(4-methoxyphenyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzoic acid;2-(4-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Benzoic acid;2-(4-methoxyphenyl)phenol can be compared with other similar compounds such as:
Benzoic Acid: Lacks the phenol group, leading to different applications and biological activities.
4-Methoxybenzoic Acid: Similar structure but lacks the phenol group, affecting its chemical behavior and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new uses and benefits of this compound.
Propriétés
Numéro CAS |
92709-17-6 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
benzoic acid;2-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C13H12O2.C7H6O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;8-7(9)6-4-2-1-3-5-6/h2-9,14H,1H3;1-5H,(H,8,9) |
Clé InChI |
LGKYLDLTMHDLLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=CC=C2O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
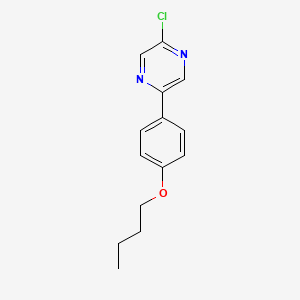
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
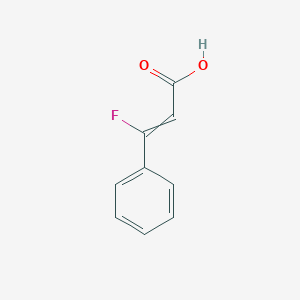
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
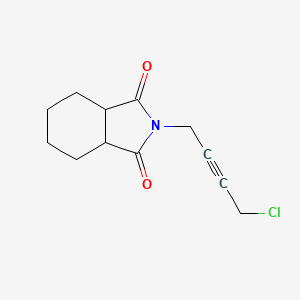

![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
